molecular formula C23H32N3Na2O10P B549515 Phosphoramidon disodium CAS No. 119942-99-3

Phosphoramidon disodium

Cat. No. B549515
CAS RN: 119942-99-3
M. Wt: 587.5 g/mol
InChI Key: OQKHVXFOYFBMDJ-ODIUWQMJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidon Disodium is a microbial metabolite and a specific metalloprotease thermolysin inhibitor . It also inhibits endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE) with IC50 values of 3.5, 0.034, and 78 μM, respectively .


Chemical Reactions Analysis

Phosphoramidon Disodium is a metalloendopeptidase inhibitor . It has been found to inhibit several enzymes, including ECE, NEP, and ACE . The specific chemical reactions involving Phosphoramidon Disodium are not detailed in the search results.


Physical And Chemical Properties Analysis

Phosphoramidon Disodium has a molecular weight of 589.48 g/mol .

Scientific Research Applications

Neprilysin Inhibition

Phosphoramidon disodium salt is used as a neprilysin (NEP) inhibitor. NEP is an enzyme that degrades amyloid beta (Aβ), a peptide involved in Alzheimer’s disease pathology. By inhibiting NEP, researchers can study the effects on Aβ uptake and degradation .

Keratinase Activity Study

This compound is utilized to study its effect on keratinase activity. Keratinases are enzymes that degrade keratin, a key structural protein in skin, hair, and nails. Understanding keratinase activity has implications for dermatological research and cosmetic applications .

Microglia Treatment

Phosphoramidon disodium salt is applied in the treatment of primary microglia from wild-type mice. Microglia are immune cells in the brain that play a role in neuroinflammation and neurodegenerative diseases .

Endothelin Conversion Inhibition

It acts as a highly specific inhibitor of thermolysin, which is involved in the conversion of big endothelin-1 to endothelin. By inhibiting this conversion, researchers can explore the regulation of endothelin, a peptide that constricts blood vessels and raises blood pressure .

Metalloproteinase Inhibition

As a potent metalloproteinase inhibitor, Phosphoramidon disodium salt helps in studying various physiological processes such as tissue remodeling, wound healing, and cancer metastasis where metalloproteinases play a crucial role .

Endothelial Cell Research

In porcine aortic endothelial cells, phosphoramidon has been shown to inhibit immunoreactive-endothelin (IR-ET) release and increase IR-CTF levels, suggesting its role in affecting the conversion of big ET-1 to ET-1. This application is significant for cardiovascular research .

Mechanism of Action

Target of Action

Phosphoramidon disodium salt primarily targets Neprilysin (NEP) and Kell blood group glycoprotein . NEP, also known as neutral endopeptidase, is a type II integral membrane glycoprotein that plays a role in the regulation of neuropeptide signaling and in the metabolism of bioactive peptides . The Kell blood group glycoprotein is a zinc endopeptidase of the neprilysin family .

Mode of Action

Phosphoramidon disodium salt acts as an inhibitor of its primary targets. It inhibits the activity of NEP, thereby blocking the degradation of certain peptides . This results in an increase in the levels of these peptides, which can have various downstream effects depending on the specific peptide involved .

Biochemical Pathways

The inhibition of NEP by Phosphoramidon disodium salt affects the metabolism of bioactive peptides . For instance, it blocks the degradation of amyloid β peptides, leading to increased Aβ levels . It also inhibits the conversion of big endothelin-1 to endothelin-1 , which can affect the regulation of vascular tone and the balance of salt and water in the body.

Result of Action

The inhibition of NEP by Phosphoramidon disodium salt leads to an increase in the levels of certain peptides. For example, it increases Aβ levels in rodents . In porcine aortic endothelial cells, it has been shown to inhibit the release of immunoreactive-endothelin (IR-ET) by 10-20% and increase IR-CTF levels . These changes can have various molecular and cellular effects, depending on the specific peptides involved.

properties

IUPAC Name

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKHVXFOYFBMDJ-ODIUWQMJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N3Na2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoramidon disodium

CAS RN

164204-38-0
Record name Phosphoramidon disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOSPHORAMIDON DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Phosphoramidon Disodium typically used for in a laboratory setting?

A: Phosphoramidon Disodium is a metalloprotease inhibitor, often used in research to inhibit enzymes like elastase. By inhibiting elastase, researchers can study its role in processes like the breakdown of the extracellular matrix (ECM) in skin, which contributes to wrinkle formation [].

Q2: Can you explain how Phosphoramidon Disodium was used in the study on Cheongsangbangpung-tang (CSBPT) and its effects on skin?

A: In a study evaluating the potential skin benefits of CSBPT, Phosphoramidon Disodium was used as a positive control in the elastase inhibitory assay [, ]. The researchers aimed to determine if CSBPT could inhibit elastase activity, similar to the known inhibitory effect of Phosphoramidon Disodium. This comparison helped assess the anti-wrinkle potential of CSBPT.

Q3: Were there other substances investigated for similar effects on skin in these studies?

A3: Yes, alongside Phosphoramidon Disodium, other compounds were used as controls. These include:

  • Transforming growth factor (TGF)-β1: Used as a positive control in assessing collagen type I synthesis, a key protein for skin regeneration [, ].
  • Oleanolic acid (OA): Used as a positive control in assays evaluating the inhibition of hyaluronidase, collagenase, and matrix metalloproteinase (MMP)-1, all enzymes involved in ECM degradation and wrinkle formation [, ].
  • Arbutin: This compound served as a positive control in experiments assessing tyrosinase activity and melanin production, both crucial for skin pigmentation [].

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